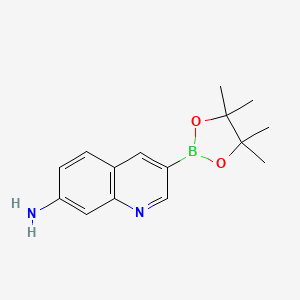
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine: is an organic compound that features a quinoline ring substituted with a boronic ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine typically involves the following steps:
Formation of the Boronic Ester Group: This step involves the reaction of a quinoline derivative with a boronic ester precursor, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the quinoline ring or the boronic ester group, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the amine group or the boronic ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions for substitution reactions may involve the use of bases or catalysts, such as palladium complexes.
Major Products:
Oxidation Products: Boronic acids or quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives or boronic esters.
Substitution Products: Functionalized quinoline derivatives with various substituents.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making the compound useful in bioconjugation and sensor applications.
Fluorescent Probes: The quinoline ring can be modified to create fluorescent probes for biological imaging.
Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, with unique properties.
作用機序
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine exerts its effects depends on its specific application:
Catalysis: As a ligand, it coordinates with metal centers, influencing the electronic and steric properties of the catalyst.
Bioconjugation: The boronic ester group interacts with diols, forming reversible covalent bonds that can be used for targeting and sensing applications.
Drug Development: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent modifications.
類似化合物との比較
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness:
- Quinoline Ring: The presence of the quinoline ring in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine provides unique electronic and steric properties compared to similar compounds with pyridine or pyrazolo[1,5-a]pyrimidine rings.
- Amination: The amine group at the 7-position of the quinoline ring offers additional sites for functionalization and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H19BN2O2 |
|---|---|
分子量 |
270.14 g/mol |
IUPAC名 |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-7-10-5-6-12(17)8-13(10)18-9-11/h5-9H,17H2,1-4H3 |
InChIキー |
NWNMXBNDQCXNTB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C=C3)N)N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


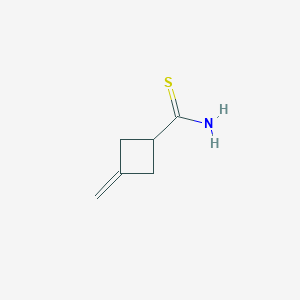
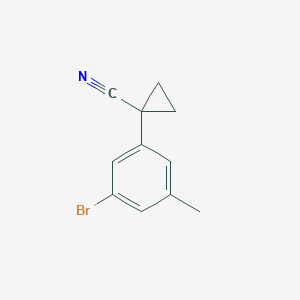
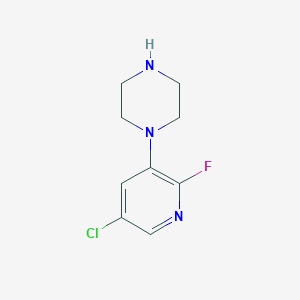
![[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride](/img/structure/B13588948.png)
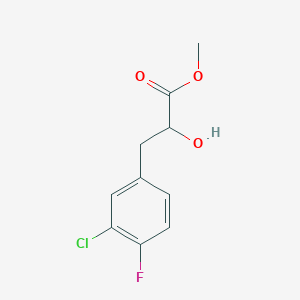
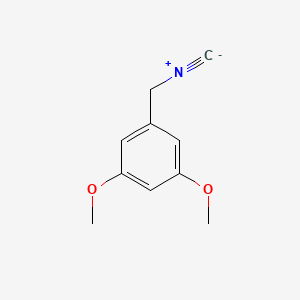
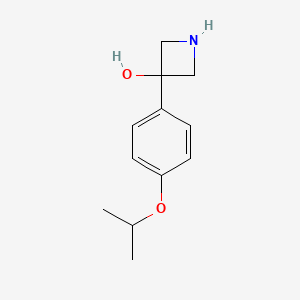


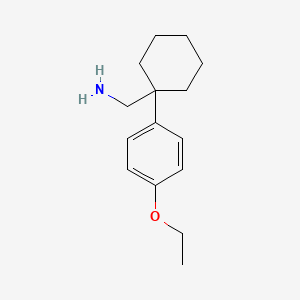

![tert-butylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate](/img/structure/B13588991.png)
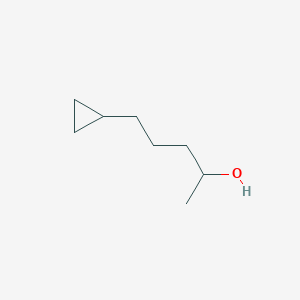
amine](/img/structure/B13589002.png)
